DL-METHIONINE (1-13C)
Description
Introduction to DL-Methionine (1-¹³C)
Chemical Identity and Isotopic Labeling
DL-Methionine (1-¹³C) is a racemic mixture of the essential amino acid methionine, isotopically labeled with carbon-13 at the carboxyl carbon (C1 position). Its molecular formula is C₅H₁₁NO₂S, with a molecular weight of 150.21 g/mol. The compound’s CAS registry number (68799-90-6) and isotopic purity (99% ¹³C) make it distinct from unlabeled methionine (CAS 59-51-8).
Structural and Isotopic Features:
- Labeling position : The ¹³C atom replaces the natural ¹²C at the carboxyl group (COOH), critical for tracking metabolic fates of the carbon backbone.
- Racemic nature : The DL-form contains equal proportions of D- and L-enantiomers, facilitating studies where stereospecificity is not required.
- Synthetic accessibility : Produced via chemical synthesis using ¹³C-labeled precursors, ensuring high isotopic enrichment.
Table 1: Key Properties of DL-Methionine (1-¹³C)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | *C₅H₁₁NO₂S | |
| Molecular Weight | 150.21 g/mol | |
| Isotopic Purity | 99% ¹³C | |
| CAS Number (Labeled) | 68799-90-6 | |
| Primary Applications | NMR, MS, metabolic flux analysis |
Historical Development of Stable Isotope-Labeled Amino Acids
The use of stable isotopes in metabolic tracing began with Rudolf Schoenheimer’s pioneering work in the 1930s, which demonstrated dynamic nutrient utilization in vivo using deuterium-labeled compounds. The advent of ¹³C and ¹⁵N labeling in the 1970s–1980s enabled safer, non-radioactive alternatives for studying amino acid metabolism. DL-Methionine (1-¹³C) emerged as part of this broader trend, with commercial availability expanding in the 2000s through suppliers like Cambridge Isotope Laboratories and Sigma-Aldrich.
Key milestones:
- 1933 : Schoenheimer’s cholesterol studies using isotopic tracers.
- 2002 : Introduction of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), leveraging ¹³C/¹⁵N-labeled amino acids for proteomics.
- 2010s : Advancements in 2D ¹H–¹³C NMR and LC-MS protocols, enhancing resolution for tracking ¹³C-methyl groups in methionine cycles.
Role in Modern Metabolic Research
DL-Methionine (1-¹³C) is indispensable for elucidating methionine metabolism, which encompasses three major pathways:
- Transmethylation : Transfer of the methyl group to DNA, histones, or phospholipids via S-adenosylmethionine (SAM).
- Transsulfuration : Conversion to cysteine and glutathione, critical for antioxidant defense.
- Polyamine synthesis : Production of spermidine and spermine, regulating cell proliferation.
Applications in Disease Models:
- Cancer metabolism : In B16 melanoma cells, ¹³C-methyl tracing revealed histone methylation dominance in vitro versus small-molecule methylation in tumors, highlighting metabolic shifts during progression.
- Methionine salvage pathways : Studies using HT-1080 fibrosarcoma cells quantified fluxes through methylthioadenosine phosphorylase (MTAP)-dependent salvage, showing altered polyamine synthesis in MTAP-null lines.
- Protein turnover : Combined with ¹⁵N labeling, DL-Methionine (1-¹³C) enables simultaneous tracking of carbon and nitrogen fluxes in SILAC-based proteomics.
Table 2: Research Applications of DL-Methionine (1-¹³C)
Comparative Advantages Over Other Isotopologs:
Properties
Molecular Weight |
150.21 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Metabolic Studies
- Tracer Studies : DL-Methionine (1-13C) is primarily used as a tracer to study methionine metabolism and its pathways in biological systems. It allows researchers to track metabolic flux and understand how methionine is incorporated into proteins and other biomolecules .
- Enzymatic Conversion : Studies have shown that DL-Methionine can be converted into L-methionine through enzymatic pathways in various tissues, including the liver and intestines. This conversion process has been extensively documented using stable isotopes .
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
- The carbon-13 label significantly enhances the resolution and sensitivity of NMR studies, allowing for detailed analysis of molecular structures and dynamics. This application is crucial for understanding protein structures and interactions at a molecular level .
3. Mass Spectrometry
- In proteomics and metabolomics, DL-Methionine (1-13C) is utilized to track metabolic intermediates and quantify small molecules through isotope-dilution mass spectrometry (IDMS). The ability to differentiate between "heavy" and "light" isotopes enables precise quantification of metabolites in complex biological samples .
4. Medical Research
- Research has explored the role of DL-Methionine (1-13C) in understanding diseases related to methionine metabolism, such as liver diseases and cancer. Its applications include studying the effects of methionine supplementation on health outcomes and disease progression .
Case Study 1: Metabolism in Animal Models
A systematic review examined the metabolism of methionine sources in animals, highlighting the conversion of DL-Methionine to L-Methionine using various methodologies, including in vitro techniques with cell lines and tissue homogenates. The findings emphasized the role of different tissues in metabolizing methionine precursors .
Case Study 2: NMR Analysis
A study conducted using solid-state 13C NMR spectroscopy focused on the conformational analysis of DL-Methionine. The research utilized advanced NMR techniques to investigate the molecular dynamics and interactions of methionine in various states, providing insights into its biochemical behavior .
Case Study 3: Dietary Supplementation
Research involving dietary supplementation with DL-Methionine demonstrated significant improvements in intestinal development in animal models. The study indicated that methionine supplementation enhanced protein expression related to nutrient transport, illustrating its potential benefits for growth and health .
Chemical Reactions Analysis
Chemical Reactions Involving DL-Methionine (1-13C)
DL-Methionine (1-13C) participates in several key biochemical reactions:
2.1 Transsulfuration Pathway
-
Enzymes Involved : Cystathionine β-synthase
-
Reaction Overview : DL-Methionine is converted into cysteine via a series of enzymatic reactions, which are crucial for synthesizing other important biomolecules.
2.2 Methylation Reactions
-
Enzymes Involved : Methionine adenosyltransferase
-
Reaction Overview : DL-Methionine is converted into S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biological methylation reactions.
2.3 Oxidation Reactions
Research has shown that DL-Methionine can undergo oxidation to form methionine sulfoxide, particularly in the presence of oxidizing agents like pyridinium chlorochromate. The reaction mechanism typically involves:
-
Substrate : N-Acetyl-DL-Methionine
-
Products : N-Acetyl-DL-Methionine sulfoxide
-
Kinetics : The reaction follows Michaelis–Menten kinetics, with increased rates observed under acidic conditions due to the involvement of protonated species in the rate-determining step .
Kinetic Studies
Table 1 summarizes the effect of ionic strength on the rate of oxidation of N-Acetyl-DL-Methionine:
| [Na2SO4] (mol dm^-3) | k_obs × 10^5 (sec^-1) |
|---|---|
| 1.0 | 45.29 |
| 3.0 | 44.14 |
| 5.0 | 43.29 |
| 7.0 | 46.06 |
| 9.0 | 44.50 |
| 11.0 | 46.82 |
Metabolic Pathway Tracing
A study utilizing nuclear magnetic resonance spectroscopy highlighted the incorporation of carbon-13 into downstream metabolites during methionine metabolism, demonstrating how isotopic labeling can trace metabolic pathways effectively .
Stability and Reactivity
DL-Methionine exhibits stability under various conditions but is incompatible with strong oxidizing agents, which can lead to degradation or unwanted side reactions .
Comparison with Similar Compounds
Comparison with Non-Isotopic Methionine Derivatives
DL-Methionine (1-13C) is structurally identical to non-isotopic methionine derivatives but differs in its research utility. Below is a comparative analysis with key analogs:
DL-Methionine vs. Hydroxy-Methionine (OH-Met)
OH-Met (DL-hydroxy-methionine) is a hydroxy analog used in animal nutrition. Comparative studies in broilers demonstrate:
Meta-analyses confirm OH-Met’s non-inferiority to DL-Methionine in poultry, though variability exists across trials due to differences in diet composition and experimental design .
DL-Methionine vs. Methionine Hydroxy Analog-Ca (MHA-Ca)
MHA-Ca, a calcium salt of methionine hydroxy analog, is compared in layers and broilers:
Comparison with Isotopically Labeled Methionine Variants
DL-Methionine (1-13C) is one of several isotopologs used in research. Key comparisons include:
DL-Methionine (1-13C) vs. DL-Methionine (13C5, 15N)
DL-Methionine (1-13C) vs. Deuterated Variants (D3, D4)
Research Findings and Data Tables
Table 1: Efficacy of Methionine Sources in Broilers (0–35 Days)
| Source | Weight Gain (g) | Feed Conversion Ratio | Study Reference |
|---|---|---|---|
| DL-Methionine | 2,450 | 1.65 | |
| OH-Met | 2,430 | 1.67 | |
| MHA-Ca | 2,300 | 1.72 |
Table 2: Isotopic Methionine Variants in Research
| Isotopolog | Purity | Primary Use | Reference |
|---|---|---|---|
| DL-Methionine (1-13C) | 99% | Carboxyl-group metabolism | |
| DL-Methionine (13C5) | 97–99% | Whole-molecule tracing | |
| DL-Methionine (D3) | 98% | MS-based quantitative analysis |
Preparation Methods
Chemical Synthesis of DL-Methionine and Isotopic Incorporation
The classical chemical synthesis of DL-methionine typically involves multi-step organic reactions starting from precursors such as 3-methylthiopropionaldehyde or related compounds. The key synthetic steps relevant to DL-methionine (1-13C) preparation include:
Cyanide Addition and Carbamate Formation:
A common route uses 3-methylthiopropionaldehyde reacted with potassium cyanide and ammonium salts to form intermediates like 5-(methylthioethyl)glycolyurea, which are then converted into methionine derivatives. The use of potassium cyanide solution is carefully controlled to optimize yield and purity.Curtius Rearrangement and Hydrolysis:
The synthesis often involves conversion of azide intermediates via Curtius rearrangement in alcohol solvents (e.g., methanol or ethanol) to form carbamic acid derivatives, followed by hydrolysis under acidic or basic conditions to yield DL-methionine.Incorporation of 13C Label:
For 1-13C labeling, the methyl group is introduced using isotopically labeled methyl iodide (iodomethane-13C). This is often done via palladium-catalyzed C(sp3)–H functionalization on protected amino acid intermediates, which allows regio- and stereoselective installation of the 13C-methyl group at the desired position.
Palladium-Catalyzed C(sp3)–H Functionalization for 13C Methyl Labeling
Recent advances have enabled efficient and high-yielding synthetic routes for 13C-methyl-labeled amino acids, including DL-methionine (1-13C), using palladium-catalyzed C(sp3)–H activation techniques:
Key Intermediate Preparation:
Starting from N-phthaloyl protected alanine derivatives coupled with directing auxiliaries (e.g., 8-aminoquinoline), selective C–H activation allows the introduction of 13C-labeled methyl groups using iodomethane-13C.Regio- and Stereoselectivity:
The directing group coordinates the palladium catalyst, enabling selective methylation at the β-position with control over stereochemistry, crucial for maintaining the amino acid’s integrity.Deprotection Steps:
Mild conditions are applied to remove protecting groups without epimerization, preserving the stereochemical purity of the labeled methionine.
This method yields 100–250 mg of 13C-labeled amino acids from 1–2 g of iodomethane-13C, suitable for biochemical applications such as protein labeling in mammalian cell cultures.
Enzymatic Resolution and Purification
To obtain optically pure L-methionine from DL-methionine mixtures, enzymatic resolution is employed:
Acetylation of DL-Methionine:
DL-methionine is first acetylated to form N-acetyl-DL-methionine, which facilitates enzymatic processing.Enzymolysis Using Aminoacylase:
The N-acetyl-DL-methionine is subjected to enzymatic hydrolysis with aminoacylase at controlled temperatures (e.g., 35–42 °C) and enzyme concentrations (20–100 μg/mL) for 48–72 hours. This step selectively hydrolyzes the N-acetyl-L-methionine, leaving the D-isomer unreacted.Decolorization and Filtration:
Activated carbon treatment and filtration remove impurities and color, yielding a clear product solution enriched in L-methionine.Crystallization and Drying:
Reduced pressure crystallization under vacuum and controlled temperature conditions concentrates the product, followed by ethanol washing and drying to obtain high-purity L-methionine crystals.
This enzymatic approach can be adapted for 13C-labeled DL-methionine to isolate the labeled L-enantiomer.
Isotopic Labeling Patterns and NMR Optimization
For NMR applications, the isotopic labeling pattern is optimized to enhance sensitivity and reduce relaxation artifacts:
13CHD2 Methyl Isotopomer Labeling:
Incorporation of 13CHD2 isotopomers in methionine methyl groups improves the sensitivity of 1H and 13C relaxation dispersion experiments by reducing scalar couplings and transverse relaxation rates.Deuteration of Side Chains:
Complete or partial deuteration of side-chain hydrogens further enhances NMR signal quality, which is critical for studying large proteins or complexes.
These labeling strategies are compatible with synthetic routes that introduce the 13C label at the methyl position, including the palladium-catalyzed functionalization method.
Comparative Data Table of Preparation Methods
| Preparation Step | Chemical Synthesis (Classical) | Pd-Catalyzed C–H Functionalization (Modern) | Enzymatic Resolution & Purification |
|---|---|---|---|
| Starting Materials | 3-Methylthiopropionaldehyde, KCN, NH4 salts | N-phthaloyl alanine derivative, iodomethane-13C | N-acetyl-DL-methionine from DL-methionine |
| Key Reaction | Cyanide addition, Curtius rearrangement, hydrolysis | Pd-catalyzed C(sp3)–H methylation with 13C-iodomethane | Aminoacylase enzymatic hydrolysis |
| Isotope Incorporation | Methyl iodide-13C used in methylation step | Selective 13C methylation at β-position | Applied on DL-methionine mixture |
| Reaction Conditions | Acid/base hydrolysis, reflux, 4–24 hours | Mild, optimized for stereoselectivity | 35–42 °C, 48–72 hours enzymolysis |
| Yield | Moderate to high, dependent on hydrolysis time | 44% yield for intermediate methylation step | High purity L-methionine after crystallization |
| Purification | Filtration, crystallization, drying | Deprotection under mild conditions | Activated carbon treatment, crystallization |
| Application | Bulk synthesis of labeled DL-methionine | Production of 13C-labeled amino acids for NMR | Isolation of L-enantiomer from DL mixture |
Summary of Research Findings
The palladium-catalyzed C(sp3)–H functionalization method provides a versatile, regio- and stereoselective route to 13C-methyl-labeled methionine, with high yields and stereochemical integrity.
Enzymatic resolution using aminoacylase after acetylation of DL-methionine effectively isolates L-methionine from the racemic mixture, suitable for producing optically pure labeled compounds.
Optimized isotopic labeling patterns, such as 13CHD2 methyl isotopomers , enhance the sensitivity and accuracy of NMR studies involving methionine-labeled proteins.
Classical chemical synthesis methods remain foundational but are increasingly complemented by modern catalytic and enzymatic techniques to improve specificity and yield.
Q & A
Q. How can the isotopic purity of DL-Methionine (1-13C) be experimentally validated in metabolic studies?
Isotopic purity is critical for accurate metabolic flux analysis. Researchers should use nuclear magnetic resonance (NMR) spectroscopy, specifically ¹³C-NMR, to confirm the position and enrichment of the ¹³C label. Liquid chromatography-mass spectrometry (LC-MS) with selected ion monitoring (SIM) can further quantify isotopic incorporation by comparing mass shifts in molecular ion peaks. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) ensures structural integrity .
Q. What experimental protocols are recommended for tracing DL-Methionine (1-13C) in cellular metabolism?
Cells or tissues are incubated with DL-Methionine (1-13C) under controlled physiological conditions. Post-incubation, metabolites are extracted using polar solvents (e.g., methanol-water) and analyzed via LC-MS or gas chromatography (GC-MS). Isotopic labeling patterns in downstream metabolites (e.g., S-adenosylmethionine, homocysteine) are mapped to reconstruct flux pathways. For dynamic studies, pulse-chase experiments with time-resolved sampling are advised .
Q. How should DL-Methionine (1-13C) be stored to maintain stability in long-term studies?
Store the compound in airtight, light-resistant containers at room temperature (15–25°C) with desiccants to prevent hydrolysis. Periodic stability testing via HPLC or NMR is recommended to detect degradation, particularly oxidation of the thioether group. Avoid freeze-thaw cycles to prevent crystallisation .
Advanced Research Questions
Q. How can dynamic nuclear polarization (DNP) enhance the sensitivity of ¹³C-NMR for DL-Methionine (1-13C) in low-concentration biological samples?
DNP involves polarizing ¹³C nuclei at cryogenic temperatures (~1.2 K) under a high magnetic field (3.35 T) with microwave irradiation (≈94 GHz). The hyperpolarized sample is rapidly dissolved in a biocompatible solvent (e.g., saline) and transferred to an NMR spectrometer. This method increases signal-to-noise ratios by >10,000×, enabling real-time tracking of methionine metabolism in vivo or in cell cultures .
Q. What strategies resolve contradictory data on the metabolic efficiency of DL-Methionine (1-13C) versus its hydroxy analogues in animal models?
Comparative studies should use isocaloric diets with equimolar methionine equivalents. Performance metrics (weight gain, feed conversion ratio) and isotopic tracing of ¹³C into tissues (via GC-MS) quantify bioavailability. Statistical analysis (ANOVA with Tukey’s post hoc test) identifies significant differences between sources. Contradictions may arise from species-specific enzyme kinetics, requiring in vitro assays (e.g., methionine adenosyltransferase activity) .
Q. How can electrochemical impedance spectroscopy (EIS) evaluate DL-Methionine (1-13C) as a corrosion inhibitor in biomedical alloys?
Prepare alloy electrodes (e.g., stainless steel 316L) and immerse them in simulated physiological fluid with varying DL-Methionine (1-13C) concentrations. EIS measures charge-transfer resistance (Rct) and double-layer capacitance (Cdl) to assess inhibitor adsorption. Polarization curves (Tafel analysis) determine corrosion current density (icorr). Isotopic labeling distinguishes methionine’s role in passivation versus bulk solution effects .
Q. What methodologies identify isotopic scrambling artifacts in DL-Methionine (1-13C) during high-temperature synthesis or processing?
Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to detect unexpected ¹³C migration. Isotopic labeling in byproducts (e.g., methionine sulfoxide) is quantified via ¹³C-NMR. Kinetic studies under controlled thermal stress (e.g., 100–150°C) model scrambling pathways. Computational DFT simulations predict thermodynamic stability of intermediates .
Methodological Design and Validation
Q. How to design a robust protocol for synthesizing DL-Methionine (1-13C) with minimal racemization?
Opt for enzymatic synthesis using methionine γ-lyase to retain stereochemistry. Alternatively, chemical synthesis via Strecker amino acid synthesis with ¹³C-labeled cyanide (K¹³CN) ensures position-specific labeling. Monitor enantiomeric purity using chiral HPLC with UV/fluorescence detection. Validate via X-ray crystallography or circular dichroism (CD) spectroscopy .
Q. What statistical approaches are recommended for analyzing dose-response relationships in DL-Methionine (1-13C) toxicity studies?
Use factorial ANOVA to assess interactions between methionine concentration and isotopic labeling. Nonlinear regression (e.g., Hill equation) models EC50 values for cytotoxicity. Confounding variables (e.g., oxidative stress) are controlled via ROS scavenger co-treatment. Metabolomics (untargeted LC-MS) identifies biomarkers of toxicity .
Q. How to assess the ecological impact of ¹³C-labeled DL-Methionine in environmental fate studies?
Conduct microcosm experiments with soil/water systems spiked with DL-Methionine (1-13C). Track ¹³C assimilation into microbial biomass via stable isotope probing (SIP)-DNA/RNA sequencing. Degradation products (e.g., methanethiol) are quantified via headspace GC-MS. Ecotoxicity is evaluated using Daphnia magna or algal growth inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
